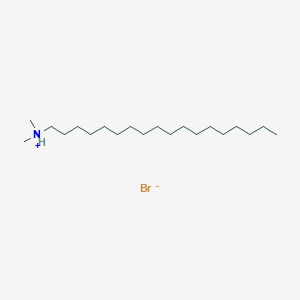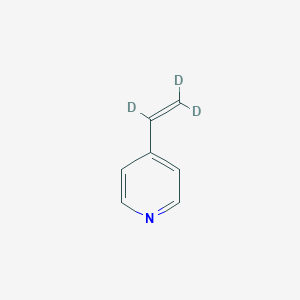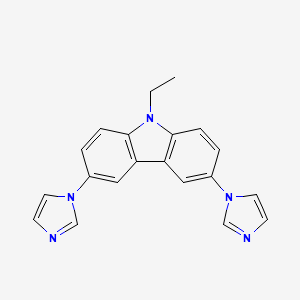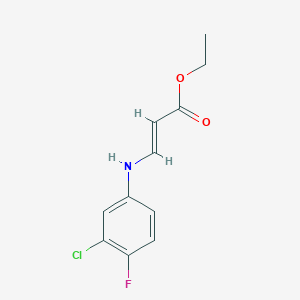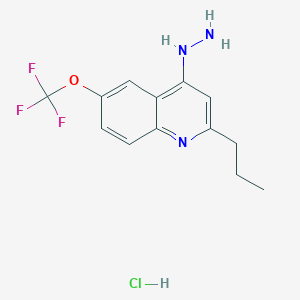
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino, propyl, and trifluoromethoxy groups
Méthodes De Préparation
The synthesis of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Substitution with Trifluoromethoxy Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced with other nucleophiles such as amines or thiols.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane .
Applications De Recherche Scientifique
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinoline: Lacks the propyl and trifluoromethoxy groups, resulting in different chemical and biological properties.
2-Propylquinoline: Does not contain the hydrazino and trifluoromethoxy groups, leading to reduced biological activity.
6-Trifluoromethoxyquinoline:
The presence of the hydrazino, propyl, and trifluoromethoxy groups in this compound makes it unique and enhances its potential for various scientific research applications .
Propriétés
Formule moléculaire |
C13H15ClF3N3O |
|---|---|
Poids moléculaire |
321.72 g/mol |
Nom IUPAC |
[2-propyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-7-9(20-13(14,15)16)4-5-11(10)18-8;/h4-7H,2-3,17H2,1H3,(H,18,19);1H |
Clé InChI |
WLYHJFYANSTGKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





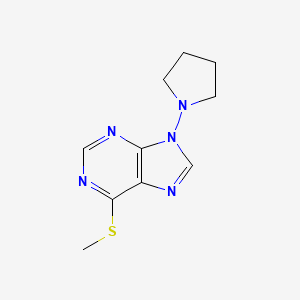
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
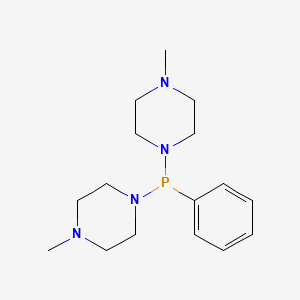
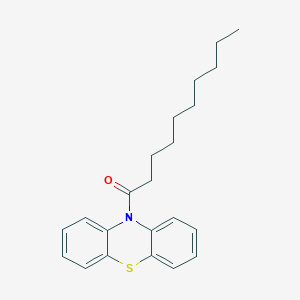
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

